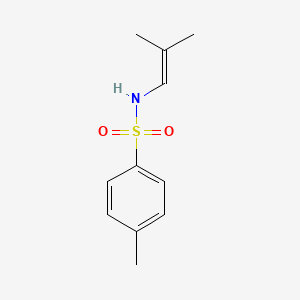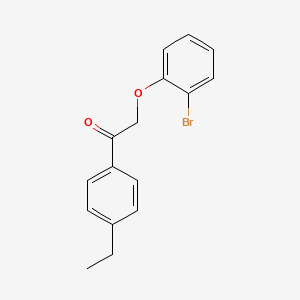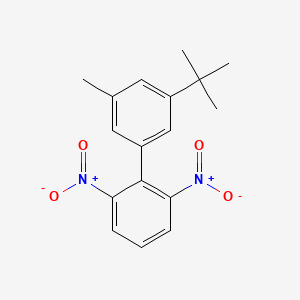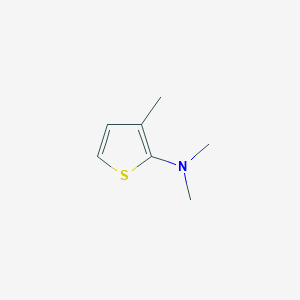![molecular formula C18H30OS B14312104 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol CAS No. 113966-01-1](/img/structure/B14312104.png)
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various industrial applications to prevent oxidation and degradation of materials. This compound is particularly valued for its stability and effectiveness in protecting against free radical damage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is then purified through distillation or crystallization techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, which are often used in further chemical synthesis.
Reduction: Reduction reactions can convert it into different phenolic derivatives.
Substitution: It can undergo substitution reactions where the tert-butyl or propylsulfanyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler phenolic compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol has a wide range of scientific research applications:
Mécanisme D'action
The primary mechanism by which 2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol exerts its effects is through its antioxidant activity. It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells and materials . The molecular targets include various free radicals and reactive oxygen species, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but different structural features.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.
2,4-Dimethyl-6-tert-butylphenol: Used in similar applications but with different reactivity and stability.
Uniqueness
2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol is unique due to its specific structural features that enhance its antioxidant properties. The presence of both tert-butyl and propylsulfanyl groups provides a balance of stability and reactivity, making it particularly effective in various applications .
Propriétés
| 113966-01-1 | |
Formule moléculaire |
C18H30OS |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(propylsulfanylmethyl)phenol |
InChI |
InChI=1S/C18H30OS/c1-8-9-20-12-13-10-14(17(2,3)4)16(19)15(11-13)18(5,6)7/h10-11,19H,8-9,12H2,1-7H3 |
Clé InChI |
HUMVRMOMWWURIC-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)

![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
